(S)-N,1-Dimethylpiperidin-3-amine dihydrochloride
Description
Properties
IUPAC Name |
(3S)-N,1-dimethylpiperidin-3-amine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2.2ClH/c1-8-7-4-3-5-9(2)6-7;;/h7-8H,3-6H2,1-2H3;2*1H/t7-;;/m0../s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOBIYKRAEIMVFE-KLXURFKVSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCCN(C1)C.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN[C@H]1CCCN(C1)C.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N,1-Dimethylpiperidin-3-amine dihydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of piperidine, a six-membered ring containing one nitrogen atom.
Methylation: The piperidine ring undergoes methylation at the nitrogen atom to form N-methylpiperidine.
Chiral Resolution: The racemic mixture of N-methylpiperidine is resolved into its enantiomers using chiral resolution techniques.
Amine Formation: The resolved (S)-N-methylpiperidine is then reacted with formaldehyde and hydrogen chloride to form (S)-N,1-Dimethylpiperidin-3-amine.
Dihydrochloride Formation: Finally, the compound is converted into its dihydrochloride salt form by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(S)-N,1-Dimethylpiperidin-3-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its reduced amine form.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Reduced amine forms.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
Chemical Properties and Structure
Chemical Formula : C₇H₁₈Cl₂N₂
Molecular Weight : 174.15 g/mol
IUPAC Name : (S)-N,1-Dimethylpiperidin-3-amine dihydrochloride
CAS Number : 145864871
The compound features a piperidine ring with a dimethylamino group, contributing to its chiral nature. This chirality is crucial for its biological activity and interaction with various molecular targets.
Scientific Research Applications
This compound serves multiple roles in scientific research:
Medicinal Chemistry
- Drug Development : The compound is utilized as an intermediate in synthesizing pharmaceuticals targeting the central nervous system, including potential treatments for depression and anxiety disorders.
- Biological Activity : Exhibits properties such as antimicrobial and anticancer activities. For example, studies have shown it inhibits the growth of specific cancer cell lines by inducing apoptosis.
Organic Synthesis
- Chiral Building Block : Acts as a crucial building block in the synthesis of complex organic molecules due to its stereochemical properties.
- Reagent in Chemical Reactions : Participates in various chemical reactions including nucleophilic substitutions and reductions.
Biological Research
- Neuropharmacology : Investigated for its effects on neurotransmitter systems, potentially influencing neuronal excitability and synaptic transmission.
- Enzyme Inhibition Studies : Used in studies to evaluate its interaction with specific enzymes and receptors.
The biological activities of this compound include:
| Activity Type | Findings | Reference |
|---|---|---|
| Antimicrobial | Exhibits activity against various pathogens | |
| Anticancer | Inhibits growth in specific cancer cell lines | |
| Neuropharmacological | Affects neurotransmitter systems |
Case Study 1: Anticancer Activity
A study on human breast cancer cells demonstrated that this compound induced apoptosis through caspase activation pathways. The dose-dependent inhibition of cell proliferation suggests its potential utility as an anticancer agent.
Case Study 2: Neuropharmacological Effects
Research indicates that this compound modulates the activity of G-protein coupled inwardly rectifying potassium channels (Kir3.x), which are essential for regulating neuronal excitability. This modulation may lead to significant implications for treating neurological disorders.
Mechanism of Action
The mechanism of action of (S)-N,1-Dimethylpiperidin-3-amine dihydrochloride involves its interaction with specific molecular targets. The compound acts as a ligand that binds to receptors or enzymes, modulating their activity. The binding of the compound to its target can lead to various biological effects, depending on the specific pathway involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations: Methyl vs. Ethyl vs. Benzyl Groups
N,N-Diethylpiperidin-3-amine Dihydrochloride (CAS N/A)
- Structure : Features ethyl groups instead of methyl at the nitrogen positions.
- Molecular Formula : C₉H₂₁Cl₂N₂ .
- Solubility: Higher molecular weight and hydrophobicity may reduce solubility in polar solvents. Applications: Likely used in lipid-soluble formulations or CNS-targeting drugs due to enhanced blood-brain barrier penetration.
(3S,4S)-1-Benzyl-N,4-Dimethylpiperidin-3-amine Dihydrochloride (CAS 477600-68-3)
- Structure : Incorporates a benzyl group at the 1-position and a methyl group at the 4-position .
- Key Differences: Aromatic Interactions: The benzyl group enables π-π stacking with aromatic receptors, enhancing binding affinity in certain targets (e.g., dopamine receptors). Applications: Used in immunosuppressants targeting JAK3 pathways .
Stereochemical Variations: Enantiomers and Diastereomers
(R)-Piperidin-3-amine Dihydrochloride (CAS 334618-23-4)
- Structure: R-enantiomer of the non-methylated parent compound .
- Key Differences :
- Chirality : The S-configuration in the target compound may confer higher selectivity for chiral receptors (e.g., serotonin or dopamine transporters).
- Biological Activity : Enantiomers often exhibit divergent pharmacokinetic profiles; for example, the R-form may show lower efficacy in certain assays.
Functional Group Modifications
Vanoxerine Dihydrochloride
- Structure : A CDK2/4/6 inhibitor with a tricyclic core .
- Key Differences: Mechanism: While (S)-N,1-dimethylpiperidin-3-amine is an intermediate, vanoxerine is a therapeutic agent with direct kinase inhibition (IC₅₀ = 3.79–4.04 µM in cancer cells) . Solubility: Both are dihydrochlorides, but vanoxerine’s complex structure results in pH-dependent solubility .
Physicochemical Properties
Pharmacological Activity
- (S)-N,1-Dimethylpiperidin-3-amine : Primarily an intermediate; its methyl groups and stereochemistry make it a precursor for active pharmaceutical ingredients (APIs) with optimized receptor engagement .
- Vanoxerine Dihydrochloride: Demonstrates broad anti-cancer activity (IC₅₀ ~3–4 µM) via CDK2/4/6 inhibition, unlike simpler piperidines .
Biological Activity
(S)-N,1-Dimethylpiperidin-3-amine dihydrochloride is a piperidine derivative with potential biological activity. This compound has garnered attention due to its structural properties and interactions with various biological targets, making it relevant in pharmacological research.
Chemical Structure and Properties
- Chemical Formula : C7H16N2·2HCl
- Molecular Weight : 195.13 g/mol
- CAS Number : 2306247-84-5
The compound contains a piperidine ring, which is known for its versatility in medicinal chemistry, particularly in the development of drugs targeting neurological and psychiatric disorders.
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems and potential inhibition of specific enzymes. Research indicates that compounds with similar piperidine structures can act as:
- Receptor Agonists/Antagonists : Interacting with muscarinic acetylcholine receptors, which are implicated in cognitive functions and neurodegenerative diseases.
- Enzyme Inhibitors : Targeting enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in neurotransmitter regulation and have been explored for Alzheimer's disease treatment .
Anticancer Potential
Recent studies suggest that piperidine derivatives exhibit anticancer properties through various mechanisms:
- Cytotoxicity : Some derivatives demonstrate enhanced cytotoxic effects against cancer cell lines compared to standard treatments. For instance, compounds derived from piperidine have shown better apoptosis induction in hypopharyngeal tumor cells than the reference drug bleomycin .
- Targeting Cancer Pathways : Piperidine derivatives may inhibit pathways involved in cancer progression, such as the JAK-STAT signaling pathway, which is critical in various malignancies .
Neuroprotective Effects
The compound's ability to inhibit cholinesterases suggests potential neuroprotective effects:
- Alzheimer's Disease : By inhibiting AChE and BuChE, this compound may enhance acetylcholine levels in the brain, thereby improving cognitive function .
Summary of Biological Activities
Case Studies and Research Findings
- Anticancer Activity Study :
- Neuroprotective Effects :
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing (S)-N,1-Dimethylpiperidin-3-amine dihydrochloride?
- Answer : Synthesis typically involves reductive amination or nucleophilic substitution of piperidine derivatives. For example, starting from (S)-piperidin-3-amine, sequential alkylation with methyl halides under basic conditions (e.g., K₂CO₃ in acetonitrile) introduces the N,1-dimethyl groups. The dihydrochloride salt is formed via HCl gas bubbling in anhydrous ethanol, followed by recrystallization . Chiral purity is maintained using enantiomerically pure starting materials or resolving agents like tartaric acid derivatives.
Q. What analytical techniques are essential for confirming the structural integrity of this compound?
- Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies methyl groups (δ ~2.3 ppm for N-CH₃) and piperidine ring protons.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion ([M+H]⁺ = C₇H₁₇N₂⁺·2HCl) and fragmentation patterns.
- X-ray Crystallography : Resolves stereochemistry and salt formation .
- Chiral HPLC : Uses columns like Chiralpak AD-H to verify enantiomeric excess (>99%) .
Q. How should researchers handle the hygroscopic nature of this compound during experiments?
- Answer : Store in airtight containers with desiccants (e.g., silica gel) under nitrogen. Conduct weighing and aliquoting in a glovebox or controlled-humidity environment. Pre-dry solvents (e.g., DMF, DMSO) to minimize water uptake during reactions .
Advanced Research Questions
Q. What experimental designs address contradictions in reported stability profiles of this compound under aqueous conditions?
- Answer : Perform accelerated stability studies:
- pH Variation : Test stability in buffers (pH 1–10) at 25°C/40°C. Monitor degradation via HPLC-UV at 210 nm.
- Oxidative Stress : Expose to H₂O₂ (0.3% w/v) and track byproducts using LC-MS.
- Light Sensitivity : Conduct ICH Q1B photostability testing.
Conflicting data may arise from residual solvents or impurities; use Karl Fischer titration and GC-MS to rule these out .
Q. What in vitro models are suitable for elucidating the compound’s mechanism of action in neurological studies?
- Answer :
- Receptor Binding Assays : Screen against sigma-1 or NMDA receptors using radiolabeled ligands (e.g., [³H]DTG).
- Cell-Based Models : Differentiated SH-SY5Y neurons or primary cortical cultures to assess neuroprotective effects under oxidative stress (e.g., rotenone-induced toxicity).
- Patch-Clamp Electrophysiology : Study ion channel modulation in transfected HEK293 cells .
Q. How can researchers resolve discrepancies in enantiomeric activity reported for this compound?
- Answer :
- Enantiomer Isolation : Use preparative chiral HPLC to isolate (S)- and (R)-forms. Compare bioactivity in dose-response assays (e.g., IC₅₀ in enzyme inhibition).
- Molecular Docking : Perform computational simulations (e.g., AutoDock Vina) to assess stereospecific binding to target proteins.
Contradictions may stem from racemization during storage; confirm chiral stability via periodic HPLC checks .
Q. What strategies mitigate cytotoxicity observed in cell culture studies involving this compound?
- Answer :
- Dose Optimization : Conduct MTT assays to determine non-toxic ranges (typically <10 µM).
- Prodrug Design : Modify the hydrochloride salt to a lipophilic ester (e.g., pivaloyloxymethyl) for controlled release.
- Chelation : Add antioxidants (e.g., ascorbic acid) to counteract reactive oxygen species (ROS) generation .
Methodological Considerations
Q. What protocols ensure reproducibility in synthesizing gram-scale batches of this compound?
- Answer :
- Process Analytical Technology (PAT) : Use in-line FTIR to monitor reaction progression (e.g., amine intermediate formation).
- Quality Control : Validate purity (>98%) via orthogonal methods (HPLC, NMR, elemental analysis).
- Scale-Up : Optimize solvent volumes (e.g., ethanol for recrystallization) using DoE (Design of Experiments) .
Q. How can researchers validate the compound’s role in modulating enzyme kinetics?
- Answer :
- Kinetic Assays : Use Michaelis-Menten plots to measure Vₘₐₓ and Kₘ in the presence/absence of the compound.
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS).
- Site-Directed Mutagenesis : Identify critical residues in enzyme active sites using CRISPR-Cas9-edited cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
